molecular formula C14H13N3O3 B15263455 Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B15263455
M. Wt: 271.27 g/mol
InChI Key: OINYPKZYVZHYKI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound with a complex structure that includes a pyrazole ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the cyano group and the ester functionality. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can be compared with similar compounds such as:

    Ethyl 2-(3-cyanophenyl)-2-oxoacetate: This compound has a similar structure but lacks the pyrazole ring.

    Methyl (2-cyanophenyl)acetate: This compound has a similar ester functionality but differs in the alkyl group and the absence of the pyrazole ring.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

ethyl 2-[2-(3-cyanophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(18)7-11-9-16-17(14(11)19)12-5-3-4-10(6-12)8-15/h3-6,9,16H,2,7H2,1H3

InChI Key

OINYPKZYVZHYKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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